Cas no 2149598-30-9 (3-fluoro-4-nitrophenylthiocyanate)
3-fluoro-4-nitrophenylthiocyanate Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-nitrophenylthiocyanate
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- Inchi: 1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H
- InChI Key: DFNMNWQWXYRKQQ-UHFFFAOYSA-N
- SMILES: S(C1=CC=C([N+]([O-])=O)C(F)=C1)C#N
3-fluoro-4-nitrophenylthiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC508062-250mg |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | 250mg |
£240.00 | 2025-02-21 | ||
| Apollo Scientific | PC508062-1g |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | 1g |
£720.00 | 2025-02-21 | ||
| Apollo Scientific | PC508062-5g |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | 5g |
£2160.00 | 2025-02-21 | ||
| Key Organics Ltd | PS-10560-1MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10560-5MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10560-10MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10560-20MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 20mg |
£76.00 | 2023-03-10 | |
| Key Organics Ltd | PS-10560-50MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10560-100MG |
3-fluoro-4-nitrophenylthiocyanate |
2149598-30-9 | >95% | 100mg |
£146.00 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593099-250mg |
2-Fluoro-1-nitro-4-thiocyanatobenzene |
2149598-30-9 | 98% | 250mg |
¥862 | 2023-03-11 |
3-fluoro-4-nitrophenylthiocyanate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-fluoro-4-nitrophenylthiocyanate
Recent Advances in the Application of 3-Fluoro-4-Nitrophenylthiocyanate (CAS: 2149598-30-9) in Chemical Biology and Pharmaceutical Research
The compound 3-fluoro-4-nitrophenylthiocyanate (CAS: 2149598-30-9) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This aromatic thiocyanate derivative exhibits unique reactivity patterns due to the combined electronic effects of the fluorine substituent and nitro group, making it particularly valuable for the synthesis of bioactive molecules and probes. Recent studies have demonstrated its utility in targeted covalent inhibitor design, where the thiocyanate moiety serves as an electrophilic warhead capable of selective modification of cysteine residues in proteins.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed 3-fluoro-4-nitrophenylthiocyanate as a key intermediate in the development of irreversible kinase inhibitors. The compound's ability to undergo Michael addition with thiol groups was leveraged to create selective EGFR inhibitors with improved pharmacokinetic properties. Structural analysis revealed that the fluorine atom at the 3-position significantly influenced the compound's binding orientation, while the nitro group enhanced its reactivity toward biological nucleophiles.
Another significant application was reported in Chemical Communications, where 3-fluoro-4-nitrophenylthiocyanate served as a precursor for fluorescent labeling reagents. The researchers developed a series of thiol-reactive probes by conjugating the thiocyanate with various fluorophores, achieving high labeling efficiency for cellular imaging applications. The presence of the nitro group allowed for subsequent reduction to amines, enabling further functionalization of the labeled biomolecules.
Recent synthetic methodology developments have expanded the utility of this compound. A 2024 Nature Protocols publication detailed an optimized procedure for the preparation of 3-fluoro-4-nitrophenylthiocyanate with improved yield and purity, addressing previous challenges in large-scale synthesis. The protocol emphasizes the importance of controlled reaction conditions to prevent premature decomposition of the thiocyanate functionality.
From a safety and handling perspective, new stability studies have provided important insights into the storage conditions for 3-fluoro-4-nitrophenylthiocyanate. Research published in Organic Process Research & Development recommends storage under inert atmosphere at -20°C to prevent degradation, with particular attention to moisture control due to the compound's sensitivity to hydrolysis.
Looking forward, the unique properties of 3-fluoro-4-nitrophenylthiocyanate continue to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) design and as a handle for bioconjugation in antibody-drug conjugates. The compound's dual functionality (electrophilic thiocyanate and reducible nitro group) offers particularly interesting opportunities for the development of multifunctional pharmaceutical agents.
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